molecular formula C10H16N4OS B353844 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 392712-95-7

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B353844
CAS No.: 392712-95-7
M. Wt: 240.33g/mol
InChI Key: PWOCWBHHKDVOPR-UHFFFAOYSA-N
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Description

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a triazole ring, a thioether linkage, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Piperidine Introduction: The final step involves the introduction of the piperidine moiety through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Alcohols and Amines: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Pharmaceuticals: It is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and piperidine moiety are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone: Lacks the thioether and piperidine moieties, resulting in different chemical properties and biological activities.

    2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol: Contains a hydroxyl group instead of the piperidine moiety, leading to different reactivity and applications.

Uniqueness

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to the combination of the triazole ring, thioether linkage, and piperidine moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-13-8-11-12-10(13)16-7-9(15)14-5-3-2-4-6-14/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOCWBHHKDVOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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